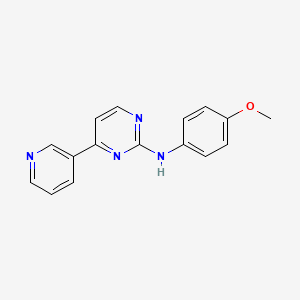
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, Inc. and has since been the subject of numerous scientific studies.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes such as pain, appetite, and mood. Specifically, it acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body. This activation leads to the release of various neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system or process being studied. For example, it has been found to reduce pain and inflammation by activating the CB1 receptor in the central nervous system. It has also been shown to have anti-anxiety and anti-depressant effects, which may be related to its activation of the CB1 receptor in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been found to have anti-convulsant properties, which could be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-butenamide is that it is a highly potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-butenamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer properties and to determine whether it could be used as a therapeutic agent in cancer treatment. Finally, there is ongoing interest in developing new synthetic cannabinoids with improved pharmacological properties, which could lead to the development of more effective and safer drugs for a variety of conditions.
合成方法
The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-butenamide involves the reaction of piperidine, cycloheptanone, and crotonoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic properties, making it a potential alternative to traditional opioid pain medications. Additionally, it has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has also been studied for its potential anti-cancer properties, with some studies showing that it may be effective in inhibiting the growth of certain types of cancer cells.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-8-16(19)17-14-9-7-12-18(13-14)15-10-5-3-4-6-11-15/h2,14-15H,1,3-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVRTWEPIALLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089304.png)
![[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid](/img/structure/B6089324.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)